molecular formula C10H13ClN2O B1668836 Chlorotoluron CAS No. 15545-48-9

Chlorotoluron

Cat. No.: B1668836
CAS No.: 15545-48-9
M. Wt: 212.67 g/mol
InChI Key: JXCGFZXSOMJFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorotoluron (3-(3-chloro-p-tolyl)-1,1-dimethylurea) is a selective, systemic herbicide belonging to the substituted urea chemical family. It inhibits photosynthesis by blocking the photosystem II (PSII) electron transport chain, specifically targeting the D1 protein . Primarily used in cereal crops (e.g., wheat), it controls broadleaf and grass weeds. This compound exhibits moderate water solubility (74 mg/L at 20°C) and a log Kow of 2.8, indicating moderate hydrophobicity . Its environmental persistence varies with soil type and organic matter content, with half-life (DT50) values ranging from 20.7 to 41.1 days in unamended and organically amended soils .

Preparation Methods

Historical Development of Chlorotoluron Synthesis

The foundational synthesis of this compound originates from a 1952 patent by du Pont scientists, which outlined the preparation of arylurea herbicides via isocyanate intermediates. This method emerged as a scalable route for producing substituted phenylureas, with this compound distinguished by its 3-chloro-4-methylphenyl substituent. Early industrial production in the 1970s prioritized cost-effectiveness and yield, leveraging phosgene’s reactivity despite its toxicity. The synthesis was later refined to address safety concerns and environmental regulations, though the core methodology remains unchanged.

Core Synthesis Methodology

Reaction Mechanism and Stoichiometry

This compound synthesis proceeds via two sequential reactions:

  • Isocyanate Formation :
    A substituted aniline (3-chloro-4-methylaniline) reacts with phosgene (COCl₂) to form the corresponding aryl isocyanate. The reaction typically occurs in anhydrous solvents such as toluene or dichloromethane at 0–5°C to minimize side reactions:
    $$
    \text{Ar-NH}2 + \text{COCl}2 \rightarrow \text{Ar-NCO} + 2\text{HCl}
    $$
    where Ar = 3-chloro-4-methylphenyl.

  • Urea Formation :
    The aryl isocyanate reacts with dimethylamine (NH(CH₃)₂) in a nucleophilic addition-elimination step, yielding this compound:
    $$
    \text{Ar-NCO} + \text{NH(CH}3\text{)}2 \rightarrow \text{Ar-NHCON(CH}3\text{)}2
    $$
    This step is conducted at ambient temperature to prevent thermal degradation.

Industrial-Scale Process Parameters

Key operational parameters for large-scale production include:

Parameter Optimal Range Purpose
Phosgene Equivalents 1.05–1.10 mol/mol aniline Ensures complete conversion
Reaction Temperature 0–5°C (Step 1); 20–25°C (Step 2) Controls exothermicity and selectivity
Solvent Toluene Facilitates HCl gas evolution
Dimethylamine Feed Rate Gradual addition over 2–4 h Minimizes dimerization side products

Industrial reactors employ closed-loop systems with HCl scrubbers to mitigate phosgene exposure risks.

Process Optimization and Alternative Approaches

Solvent and Catalyst Innovations

Recent patents describe the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents, enhancing reaction rates by 15–20% compared to toluene. Additionally, triethylamine (0.5–1.0 mol%) catalyzes the urea-forming step, reducing reaction time from 8 h to 3 h.

Phosgene Substitutes

Due to phosgene’s acute toxicity, alternative carbonyl sources have been explored:

  • Triphosgene : A solid, less volatile reagent that generates phosgene in situ. Trials show 92–95% yield parity with traditional methods.
  • Carbonyldiimidazole (CDI) : Used in laboratory settings for small-scale synthesis, albeit at higher costs.

Characterization and Quality Control

Analytical Methods

Post-synthesis analysis ensures product purity and compliance with agricultural standards:

  • HPLC : Quantifies this compound using a C18 column (UV detection at 254 nm), with retention time ≈ 6.2 min.
  • GC-MS : Identifies residual dimethylamine (<50 ppm) and aryl isocyanate intermediates.

Impurity Profiling

Common impurities include:

  • 3-Chloro-4-methylaniline (unreacted starting material): Controlled to <0.1% via excess phosgene.
  • Symmetrical Ureas : Byproducts from amine dimerization, minimized through slow dimethylamine addition.

Industrial Production and Environmental Considerations

Modern facilities produce this compound at scales exceeding 10,000 metric tons annually, with a typical batch yield of 88–92%. Waste streams are neutralized with aqueous NaOH to hydrolyze residual phosgene into sodium carbonate and chloride. Recent advancements in continuous-flow reactors reduce phosgene inventory by 70%, enhancing operational safety.

Chemical Reactions Analysis

Chlorotoluron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions are hydroxylated, aminated, and substituted derivatives of this compound .

Scientific Research Applications

Chlorotoluron is a phenylurea herbicide widely used to control weeds in crop production . It has been in use since the 1970s . While it offers benefits to agriculture, its use has also led to environmental contamination .

Impact on Plants and Environment

  • Absorption and toxicity Studies show that cereal weeds absorb more this compound than cereal crops . this compound exposure inhibits growth and reduces chlorophyll accumulation in wheat seedlings, causing damage to the plasma membrane .
  • Dissolved organic matter (DOM) effects DOM from sludge or straw can reduce this compound's toxicity to plants. DOM treatment decreased the activities of catalase, peroxidase, and superoxide dismutase in seedlings treated with this compound, while increasing glutathione S-transferases activity .
  • Photochemistry Research identifies 3-(3-hydroxy-4-methyl-phenyl)-1,1 dimethylurea as the main photoproduct in aqueous solutions containing this compound .
  • Environmental presence this compound is slightly mobile in soil, increasing the likelihood of it reaching surface waters following agricultural application .

Human Health and Safety

  • Toxicity levels this compound has low acute oral toxicity, with oral LD50s ranging from 2700 to over 10 000 mg/kg of body weight in various species. Dermal LD50 in rats is more than 2000 mg/kg of body weight. It does not irritate rabbit eyes or skin and does not cause skin sensitization in guinea pigs .
  • Short-term exposure Short-term feeding studies suggest low toxicity. However, rats fed high doses experienced decreased body weight and increased splenic haemosiderosis and Kupffer's cell activity in the liver. Dogs at the highest dose died after 10 weeks due to severe cachexia resulting from starvation .
  • Long-term exposure Long-term studies on mice showed reduced body weight, increased white blood cell count, and increased plasma urea levels at high doses. Similar effects were observed in rats, including depressed body weight gain and increased spleen haemosiderosis .
  • Reproductive effects this compound is not teratogenic in rats at doses up to 1000 mg/kg of body weight per day during gestation. However, mild retardation in hindlimb ossification was noted at high doses, related to maternal toxicity. A two-generation study showed reduced body weight and food consumption in parents and offspring at 3000 mg/kg, along with fewer implantation sites and depressed pup locomotor activity .
  • Dermal absorption Dermal absorption studies using pig skin measured a permeability coefficient of 0.0038 cm h(-1) for this compound. This data is crucial for assessing human health risks from dermal exposure .
  • Health risk assessment Health risk assessments in pesticide factories revealed that VOCs, including this compound, pose non-carcinogenic and carcinogenic risks through inhalation and dermal exposure. Some risk indexes for specific compounds exceeded acceptable levels .
  • Guideline Value The World Health Organization (WHO) has established a guideline value of 30 µg/litre for this compound in drinking water . This was determined using a Tolerable Daily Intake (TDI) approach based on a NOAEL (No-Observed-Adverse-Effect Level) of 11.3 mg/kg of body weight per day from a 2-year feeding study in mice, applying an uncertainty factor of 1000 .

Mechanism of Action

Chlorotoluron exerts its herbicidal effects by inhibiting photosynthesis. It blocks the Q_B plastoquinone binding site of photosystem II, preventing electron flow from Q_A to Q_B. This interruption in the photosynthetic electron transport chain ultimately leads to the death of the plant . The molecular targets involved in this mechanism are the components of photosystem II, specifically the Q_B binding site .

Comparison with Similar Compounds

Chlorotoluron shares functional similarities with other PSII-inhibiting herbicides but differs in chemical structure, environmental behavior, and metabolic pathways. Below is a detailed comparison with key analogs:

Flufenacet

  • Chemical Class : Thioamide (HRAC Group 15).
  • Mode of Action : Inhibits very-long-chain fatty acid synthesis.
  • Environmental Behavior: Higher hydrophobicity (log Kow = 3.8) than this compound, leading to slower dissipation (DT50 = 42.9–75.6 days) . Accelerated dissipation after repeated application (1.6–3.4× faster) but less pronounced than this compound (1.6–5.81×) .
  • Soil Interaction : Stronger sorption in organic-amended soils due to hydrophobic interactions .

Isoproturon

  • Chemical Class : Substituted urea (HRAC Group 5).
  • Mode of Action : PSII inhibition via D1 protein binding.
  • Higher water solubility (65 mg/L) but shorter DT50 (15–25 days) in aerobic soils .
  • Metabolism : Wheat metabolizes isoproturon via hydroxylation and conjugation, while this compound resistance in weeds involves cytochrome P450-mediated ring-methyl hydroxylation .

Diuron and Linuron

  • Chemical Class : Substituted ureas (HRAC Group 5).
  • Mode of Action : PSII inhibition but with distinct binding kinetics.
  • Cross-Reactivity : Diuron and linuron show 12–18% cross-reactivity with antibodies targeting this compound, indicating structural divergence in the urea side chain .
  • Toxicity : Diuron exhibits higher aquatic toxicity (EC50 = 1.2 µg/L for algae) compared to this compound (EC50 = 4.5 µg/L) .

Atrazine

  • Chemical Class : Triazine (HRAC Group 5).
  • Mode of Action: Competes with plastoquinone at the D1 protein.
  • Environmental Behavior :
    • Accelerated dissipation after repeated application (2.0× faster DT50) but less than this compound (5.81×) .
    • Higher persistence in alkaline soils (DT50 = 60–100 days) .
  • Resistance : Enhanced metabolic detoxification in resistant Lolium rigidum populations, similar to this compound .

Key Data Tables

Table 1. Comparative Dissipation Kinetics in Field Soils

Herbicide DT50 (Days) - First Application DT50 (Days) - Second Application Acceleration Factor
This compound 40–80 20.7–41.1 1.6–5.81×
Flufenacet 70–150 42.9–75.6 1.6–3.4×
Atrazine 60–100 30–50 2.0×
Sulfosulfuron 25–40 18–25 1.35×

Data compiled from field studies .

Table 2. Structural and Toxicological Comparison

Parameter This compound Isoproturon Diuron Atrazine
Water Solubility 74 mg/L 65 mg/L 36 mg/L 33 mg/L
log Kow 2.8 2.9 2.8 2.6
EC50 (Algae) 4.5 µg/L 3.2 µg/L 1.2 µg/L 10 µg/L
Main Metabolite 3-Chloro-4-methylphenylurea 4-Isopropylphenylurea 3,4-Dichloroaniline Hydroxyatrazine

Sources:

Mechanistic and Ecological Insights

  • Metabolic Resistance : this compound-resistant Alopecurus myosuroides detoxifies via cytochrome P450-mediated hydroxylation, a mechanism shared with triazine-resistant weeds but distinct from glutathione conjugation in atrazine resistance .
  • Soil Interaction : Dissolved organic matter (DOM) reduces this compound sorption by 20–40% in fluvo-aquic soils, enhancing bioavailability and toxicity in wheat plants .
  • Ecological Risk : this compound poses moderate risk (Risk Quotient >0.1 in 23% of samples), comparable to chlorpyrifos but lower than diuron .

Biological Activity

Chlorotoluron is a phenylurea herbicide widely used for controlling grass weeds in agricultural settings, particularly in cereal, cotton, and fruit production. Its biological activity has significant implications for both plant health and environmental safety. This article delves into the biological effects of this compound, highlighting research findings, case studies, and relevant data.

This compound functions by inhibiting photosynthesis in target plants, leading to growth suppression. It is absorbed readily through plant roots and leaves, resulting in systemic distribution within the plant. The compound's structure allows it to interfere with the metabolic pathways associated with chlorophyll synthesis and energy production.

Acute Toxicity

This compound exhibits low acute toxicity across various species. The oral LD50 values range from 2700 to more than 10,000 mg/kg in rats, indicating a relatively safe profile at low exposure levels. Dermal exposure also shows low toxicity with an LD50 greater than 2000 mg/kg .

Short-term Exposure

In short-term feeding studies on rats, doses of 800 to 12,800 mg/kg over three months resulted in slight decreases in body weight and increased liver enzyme activity at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 800 mg/kg .

Long-term Exposure

Long-term studies have shown that chronic exposure to this compound can lead to significant health impacts. In a two-year study involving mice, doses of 2500 mg/kg resulted in reduced body weight and altered blood parameters. The NOAEL was established at 100 mg/kg .

Effects on Plant Biology

This compound's impact on plant biology has been extensively studied, particularly its oxidative stress effects on crops like wheat (Triticum aestivum).

Oxidative Stress Induction

Research indicates that this compound treatment leads to the accumulation of reactive oxygen species (ROS), specifically superoxide anions (O2-) and hydrogen peroxide (H2O2). This accumulation results in lipid peroxidation of plasma membranes, compromising cellular integrity .

Table 1: Effects of this compound on Wheat Plants

ParameterControl (mg/kg)This compound Treatment (mg/kg)Observations
Chlorophyll Accumulation100-25Decreased with higher concentrations
Lipid PeroxidationNormalIncreasedIndicated by malondialdehyde levels
Antioxidant Enzyme ActivityNormalAlteredSOD and CAT activities suppressed
Growth RateNormalInhibitedNegative correlation with this compound levels

Metabolic Adaptation

Studies have shown that wheat plants exposed to this compound exhibit metabolic adaptations to counteract oxidative stress. Increased levels of endogenous proline were observed in both roots and leaves, suggesting a protective response against oxidative damage .

Interaction with Dissolved Organic Matter

The presence of dissolved organic matter (DOM) can modify the bioavailability and toxicity of this compound. Research indicates that DOM derived from sludge or straw can mitigate this compound's harmful effects on plants by reducing oxidative stress markers and enhancing glutathione S-transferase activity .

Case Studies

A notable case study involved examining the effects of this compound on different biotypes of the grass weed Alopecurus myosuroides. This study revealed variations in metabolic pathways between resistant and susceptible biotypes, demonstrating the compound's selective pressure on weed populations .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Chlorotoluron residues in environmental and biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for targeted analysis. For non-targeted screening, ultra-high-performance liquid chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry (UHPLC-Q/Orbitrap HRMS) enables precise identification of this compound and its metabolites in complex matrices like agricultural produce. Validation parameters (e.g., recovery rates of 85–86%, RSD <15%) ensure reliability . Passive and spot sampling techniques (e.g., Chemcatcher®) are employed in environmental monitoring, with detection limits as low as 4.76 ng/L in water .

Q. How does this compound’s chemical structure influence its environmental persistence and mobility?

  • Methodological Answer : The urea backbone (N,N-dimethyl substitution) and 3-chloro-4-methylphenyl group contribute to moderate water solubility (74 mg/L at 20°C) and soil adsorption (Koc ~ 100–300 mL/g). These properties dictate its mobility in soil profiles, with preferential flow observed in dual-permeability models. Laboratory adsorption isotherm experiments require soil organic carbon content adjustments to reflect field variability .

Q. What factors influence the photodegradation rate of this compound in aquatic environments?

  • Methodological Answer : Photolysis rates depend on light sources (e.g., half-life of 14.72 min under high-pressure mercury lamp vs. 192.54 h under sunlight). Key variables include pH (faster degradation in acidic conditions), dissolved ions (Mn²⁺/Mg²⁺ accelerate degradation at low concentrations), and organic matter (humic acids retard degradation). Pigments (e.g., methyl orange) and surfactants (e.g., CTAB) act as quenchers, reducing photolysis efficiency by 10–28% .

Q. What are the current regulatory guidelines for this compound in drinking water?

  • Methodological Answer : The WHO Guidelines for Drinking-Water Quality (2022) derive health-based values using toxicological data (rat oral LD50 = 5,800 mg/kg) and ecological risk thresholds. Guideline values prioritize chronic exposure limits, with risk quotients (RQ) >0.1 indicating significant ecological risks. Monitoring programs align with these thresholds to assess contamination hotspots .

Advanced Research Questions

Q. What methodologies are used to model this compound transport in soil under preferential flow conditions?

  • Methodological Answer : The HYDRUS-1D dual-permeability model partitions soil into matrix and macropore domains, incorporating hydraulic conductivity and solute exchange coefficients. Field validation involves soil core sampling (e.g., 0–60 cm depth) to compare simulated vs. observed herbicide distribution. Adsorption parameters (Freundlich isotherms) and degradation rates (first-order kinetics) are calibrated using laboratory data. Dual-permeability models improve accuracy by accounting for spatial variability in hydraulic properties .

Q. How do time-variable exposure experiments inform ecological risk assessments for this compound in aquatic ecosystems?

  • Methodological Answer : Flow-through chemostat systems expose algae (e.g., Pseudokirchneriella subcapitata) to pulsed this compound concentrations. Population dynamics models track biomass loss and recovery, integrating growth rate inhibition (IC50 = 17.5 µg/L). Risk assessments use extrapolated scenarios (e.g., repeated agricultural runoff pulses) to predict long-term population resilience. Model validation requires reproducibility tests across exposure regimes .

Q. What statistical approaches resolve contradictions in this compound monitoring data from different sampling methods?

  • Methodological Answer : Bayesian hierarchical models reconcile discrepancies between spot sampling (max: 111.8 ng/L) and passive sampling (max: 39.24 ng/L). Load estimations (2,735 g vs. 1,837 g annually) are adjusted using spatiotemporal covariates (rainfall timing, application rates). Principal component analysis (PCA) identifies confounding variables (e.g., concurrent pesticide use) to refine risk quotient calculations .

Q. How can non-targeted screening methods improve detection of this compound metabolites in complex matrices?

  • Methodological Answer : Untargeted HRMS workflows utilize diagnostic fragments (e.g., m/z 167 and 149) and isotopic patterns to identify metabolites. Data-independent acquisition (DIA) modes enhance coverage, while in silico tools (e.g., CFM-ID) predict fragmentation pathways. Validation requires spike-and-recovery experiments in representative matrices (e.g., apple extracts) to confirm detection limits .

Q. What integrative approaches combine experimental data and computational models to predict this compound’s long-term environmental impact?

  • Methodological Answer : Coupling batch sorption experiments with HYDRUS-1D simulations enables scenario-based predictions of groundwater contamination. Sensitivity analyses rank input parameters (e.g., degradation half-life, Koc) by influence. Field validation uses lysimeter studies to measure leaching depths (e.g., 60 cm in dual-permeability systems) under controlled irrigation regimes .

Q. Methodological Design Considerations

  • Experimental Controls : For adsorption studies, include soil blanks and reference compounds (e.g., atrazine) to validate method specificity .
  • Statistical Power : Sample sizes for ecotoxicological tests should exceed n=3 replicates to account for algal population variability (α=0.05, β=0.2) .
  • Quality Assurance : Analytical methods must comply with ISO/IEC 17025 standards, with inter-laboratory comparisons for HRMS data .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCGFZXSOMJFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Record name CHLOROTOLURON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052853
Record name Chlorotoluron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS CRYSTALS OR WHITE POWDER.
Record name CHLOROTOLURON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

IT IS SOLUBLE IN MOST ORGANIC SOLVENTS, In acetone 5%, ethyl acetate 2%, benzene 2.4%, isopropanol 1.5%, methylene chloride 4.3% w/v, In water, 70 mg/L at 25 °C, In acetone 54, dichloromethane 51, ethanol 48, toluene 3.0, hexane 0.06, n-octanol 24, ethyl acetate 21 (all in g/L at 25 °C), Solubility in water, g/100ml at 25 °C: 0.0074 (very poor)
Record name CHLORTOLURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTOLURON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

140 g/cu cm, 1.4 g/cm³
Record name CHLORTOLURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTOLURON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

3.6X10-8 MM HG @ 20 °C, Vapor pressure at 20 °C: negligible
Record name CHLORTOLURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTOLURON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS CRYSTALS, white powder

CAS No.

15545-48-9
Record name Chlortoluron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15545-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorotoluron [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N'-(3-chloro-4-methylphenyl)-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorotoluron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotoluron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROTOLURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUW8L8G38A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORTOLURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTOLURON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

147-148 °C, 148.1 °C
Record name CHLORTOLURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTOLURON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.